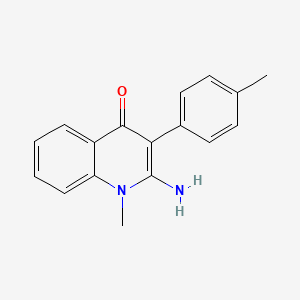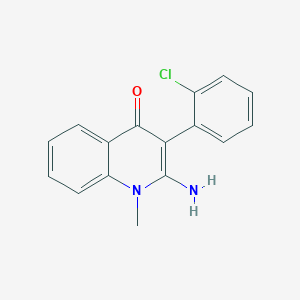
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one, also known as AMMQ, is a heterocyclic compound with a quinoline core structure. It has gained significant attention in recent years due to its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and DNA. It has been suggested that 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication, transcription, and translation. It also interacts with receptors involved in signal transduction pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It has also been reported to possess antiviral activity by inhibiting the replication of viral DNA and RNA. In addition, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one possesses several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized using various methods, making it readily available for research purposes. However, it also possesses several limitations, including its poor solubility, instability, and tendency to form aggregates. These limitations can affect its bioavailability and efficacy in vivo.
Orientations Futures
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has great potential for future research in various scientific fields. Some of the future directions for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one research include the development of novel drugs targeting various diseases, the synthesis of new chemical entities with improved biological activities, and the elucidation of its mechanism of action. In addition, the development of new synthetic methods for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one and the optimization of its pharmacokinetic and pharmacodynamic properties are also important areas for future research.
Méthodes De Synthèse
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Friedlander reaction involves the condensation of an aromatic aldehyde with an amine to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one.
Applications De Recherche Scientifique
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. In medicinal chemistry, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a lead compound for the development of novel drugs targeting various diseases. In drug discovery, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a scaffold for the synthesis of new chemical entities with improved biological activities. In organic synthesis, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a building block for the synthesis of complex molecules.
Propriétés
IUPAC Name |
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-9-12(10-8-11)15-16(20)13-5-3-4-6-14(13)19(2)17(15)18/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOJASDPJODSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)



![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)